5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a thiol group (-SH) and a chlorophenyl group in the compound suggests that it may have interesting chemical and biological properties1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-chlorophenyl derivative with a 4-methyl-1,2,4-triazole derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocycle. The chlorine atom on the phenyl ring and the sulfur atom on the thiol group are likely to be significant in terms of the compound’s reactivity3.Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of the thiol group suggests that it could undergo reactions typical of thiols, such as oxidation and nucleophilic substitution4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its molecular structure and the functional groups it contains. For example, the presence of the thiol group could influence its polarity and reactivity6.Scientific Research Applications
Antimicrobial Activity
Research has identified the antimicrobial potential of compounds derived from 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, showcasing their significant inhibition on bacterial and fungal growth compared to standard drugs. This indicates their potential as a basis for developing new antimicrobial agents (Purohit et al., 2011).
Enzyme Inhibition
Studies also reveal the enzyme inhibition capabilities of novel heterocyclic compounds derived from this chemical structure, particularly against lipase and α-glucosidase. This suggests a potential for these compounds in therapeutic applications related to metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Structural Analysis
The crystal and molecular structure analysis of derivatives of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been conducted to understand their chemical characteristics better. Such studies are crucial for the rational design of chemical entities with desired biological activities (Sarala et al., 2006).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds containing the 1,2,4-triazole unit, demonstrating various biological activities. This includes the development of Schiff base sulfur ether derivatives showing promising antifungal activity against specific strains, highlighting the versatility of compounds based on the 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol structure in synthesizing bioactive molecules (Yu-gu, 2015).
Anti-inflammatory and Molluscicidal Agents
A series of fused and non-fused 1,2,4-triazoles with specific moieties have been prepared, showing potent anti-inflammatory activities and promising molluscicidal activities. This suggests a potential application in developing agents for controlling mollusk populations and treating inflammation-related conditions (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound1.
Future Directions
The future research directions for a compound like this could include studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the 1,2,4-triazole and thiol groups7.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific studies or experimental data would be needed.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWRMYDVPCGDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183712 | |
Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
29527-27-3 | |
Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029527273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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